molecular formula C10H17N3O3 B2745612 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea CAS No. 1396860-73-3

1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea

Cat. No.: B2745612
CAS No.: 1396860-73-3
M. Wt: 227.264
InChI Key: QBXCIVIKXQACRD-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both a methoxyethyl group and a methylisoxazolyl group, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea typically involves the reaction of appropriate isocyanates with amines. One possible route could be:

    Step 1: Synthesis of 2-(3-methylisoxazol-5-yl)ethylamine from 3-methylisoxazole.

    Step 2: Reaction of 2-(3-methylisoxazol-5-yl)ethylamine with 2-methoxyethyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methoxyethyl group to form aldehydes or carboxylic acids.

    Reduction: Reduction of the urea moiety to form corresponding amines.

    Substitution: Nucleophilic substitution reactions at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxyethyl and methylisoxazolyl groups could play a role in binding to molecular targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    1-(2-Methoxyethyl)-3-(2-(3-phenylisoxazol-5-yl)ethyl)urea: Similar structure but with a phenylisoxazolyl group instead of a methylisoxazolyl group.

Uniqueness

1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea is unique due to the presence of both a methoxyethyl group and a methylisoxazolyl group, which could confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-8-7-9(16-13-8)3-4-11-10(14)12-5-6-15-2/h7H,3-6H2,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXCIVIKXQACRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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